molecular formula C10H17N B155186 Piperidine, 1-(1-cyclopenten-1-yl)- CAS No. 1614-92-2

Piperidine, 1-(1-cyclopenten-1-yl)-

Cat. No.: B155186
CAS No.: 1614-92-2
M. Wt: 151.25 g/mol
InChI Key: SWSBEBHRHKHUHH-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-cyclopenten-1-yl)-: is a cyclic organic compound with the molecular formula C10H17N . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopentene ring attached to the nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(1-cyclopenten-1-yl)- is unique due to its combination of a piperidine ring with a cyclopentene moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Biological Activity

Piperidine, 1-(1-cyclopenten-1-yl)-, also known as 1-(cyclopenten-1-yl)piperidine, is an organic compound with the formula C10H17N. Its structure incorporates a piperidine ring and a cyclopentene substituent, which may influence its biological activity. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Basic Information:

  • Molecular Formula: C10H17N
  • CAS Number: 1614-92-2
  • LogP: 2.84 (indicating moderate lipophilicity)
  • Boiling Point: 241.9 °C
  • Density: 1 g/cm³

These properties suggest that the compound may exhibit significant interaction with biological membranes, which is crucial for its activity in pharmacological contexts.

Biological Activity Overview

Research indicates that piperidine derivatives possess a wide range of biological activities, including:

  • Anticancer Activity: Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with a piperidine moiety have been developed as dual inhibitors targeting ALK and ROS1 kinases, which are implicated in various cancers such as non-small cell lung cancer and neuroblastoma .
  • Neuroprotective Effects: Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For example, modifications to piperidine structures have led to enhanced brain exposure and improved inhibition of these enzymes .
  • Antimicrobial Properties: Several studies have highlighted the antimicrobial efficacy of piperidine compounds against various pathogens. Specifically, they have shown activity against strains such as MRSA and E. coli, indicating potential use in treating bacterial infections .

Case Studies

  • Anticancer Research:
    • A recent study evaluated the cytotoxic effects of a piperidine derivative on FaDu hypopharyngeal tumor cells. The compound demonstrated better cytotoxicity compared to the standard drug bleomycin . The mechanism involved apoptosis induction through specific signaling pathways.
  • Alzheimer's Disease Treatment:
    • Research focusing on dual inhibitors for AChE and BuChE revealed that certain piperidine derivatives exhibited significant inhibitory activity. One compound showed IC50 values of 14.8 nM against AChE, indicating strong potential for Alzheimer's therapy .
  • Antimicrobial Activity:
    • A novel piperidine derivative was tested against Mycobacterium tuberculosis strains and exhibited promising results, suggesting its potential as an anti-tubercular agent .

The biological activity of piperidine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: The ability to inhibit key enzymes like AChE and BuChE is vital for neuroprotective effects.
  • Cell Membrane Interaction: The lipophilic nature allows these compounds to penetrate cellular membranes effectively, enhancing their bioavailability and interaction with intracellular targets.
  • Receptor Modulation: Some piperidine compounds act as antagonists at opioid receptors, contributing to their analgesic properties .

Properties

IUPAC Name

1-(cyclopenten-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBEBHRHKHUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167145
Record name Piperidine, 1-(1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-92-2
Record name Piperidine, 1-(1-cyclopenten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Piperidine (4.0 g, 46.9 8 mmol) was added to a solution of cyclopentanone Compound 1a (4.0 g, 46.50 mmol) in benzene (100 mL) at ambient temperature under a N2 atmosphere. The mixture was refluxed at 80° C. for 5 hrs using a Dean Stark apparatus, then concentrated to dryness to provide 1-cyclopent-1-enyl-piperidine Compound 1b (7.0 g) as a crude oil which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-(1-cyclopenten-1-yl)-

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